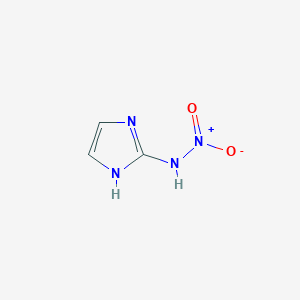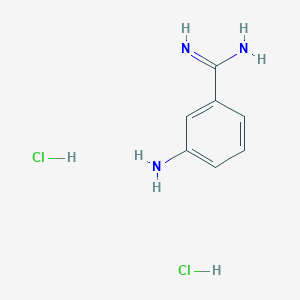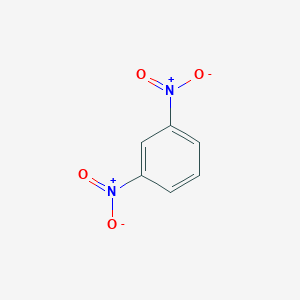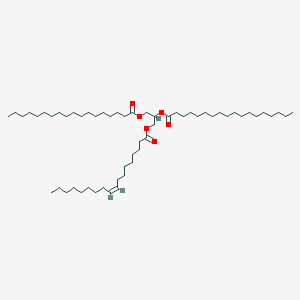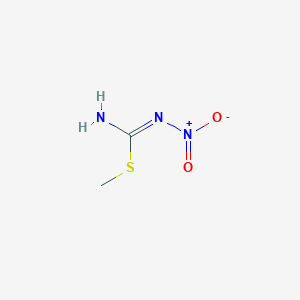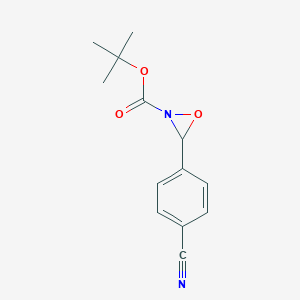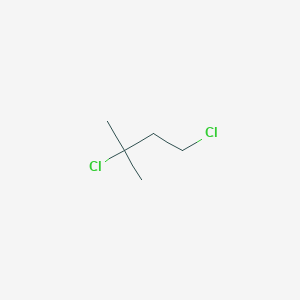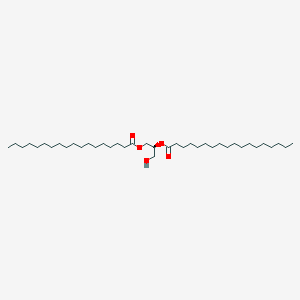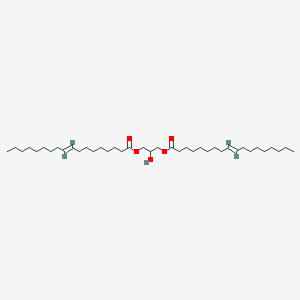
1,3-Dielaidin
Vue d'ensemble
Description
. It is a synthetic lipid molecule used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dielaidin can be synthesized through the interesterification of glycerol with triglycerides obtained from plant or animal sources. This process typically involves heating the reactants to temperatures between 200-260°C in the presence of an inorganic alkali catalyst . Another method involves enzymatic glycerolysis, which uses lipase enzymes to catalyze the reaction under milder conditions .
Industrial Production Methods
Industrial production of dielaidin follows similar methods to those used in laboratory synthesis. The interesterification process is scaled up, and continuous flow reactors are often employed to maintain consistent reaction conditions and improve yield. Enzymatic glycerolysis is also used in industrial settings, particularly when the goal is to produce high-purity dielaidin for specific applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dielaidin undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most notable reactions is the Diels-Alder reaction, where dielaidin acts as a diene in cycloaddition reactions to form substituted cyclohexene derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Diels-Alder reaction with dielaidin can produce various cyclohexene derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Dielaidin is used in a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying lipid behavior and reactions.
Biology: Dielaidin is used to investigate the effects of trans fatty acids on cellular processes and membrane dynamics.
Medicine: Research on dielaidin helps understand the impact of trans fats on human health, particularly in relation to cardiovascular diseases.
Industry: It is used in the formulation of emulsifiers and stabilizers in food, cosmetics, and pharmaceuticals
Mécanisme D'action
Dielaidin exerts its effects primarily through its interaction with lipid membranes. It can integrate into the lipid bilayer, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved include the modulation of membrane-bound enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dipalmitoylglycerol: Similar in structure but contains palmitic acid instead of elaidic acid.
1,3-Dioleoylglycerol: Contains oleic acid, the cis isomer of elaidic acid.
1,3-Dilinoleoylglycerol: Contains linoleic acid, a polyunsaturated fatty acid.
Uniqueness
Dielaidin is unique due to the presence of trans-9-octadecenoic acid (elaidic acid) at both positions on the glycerol backbone. This trans configuration imparts distinct physical and chemical properties compared to its cis counterparts, such as higher melting points and different membrane interactions .
Propriétés
IUPAC Name |
[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAWQKGUORNASA-XPWSMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317483 | |
| Record name | 1,3-Dielaidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98168-52-6, 25637-84-7 | |
| Record name | 1,3-Dielaidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98168-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dielaidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the physical properties of phospholipids influence protein kinase C activation in experimental settings?
A: The physical state of phospholipids is critical for PKC activation in vitro []. Studies have shown that phosphatidylserine, while known to be the most effective phospholipid activator of PKC, does not form typical fluid bilayer structures under standard assay conditions []. This observation suggests that the presentation of phosphatidylserine in a biologically relevant context, such as within a bilayer structure, might be crucial for optimal PKC activation. In contrast, 1:4 phosphatidylserine/phosphatidylcholine bilayer vesicles, which mimic physiological conditions, effectively support PKC activation only in the presence of diacylglycerol, underscoring the importance of both components for enzymatic activity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



